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molecular formula C21H29N3 B2594211 (1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine CAS No. 111760-25-9

(1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine

Cat. No. B2594211
M. Wt: 323.484
InChI Key: NJTVUDGJKBDXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210193

Procedure details

A 4.7 g portion of 2-dimethylaminomethyl-1,4-bis(phenylmethyl)piperazine was dissolved in a mixture of 50 ml of ethanol, 20 ml of cyclohexane and 10 ml of glacial acetic acid. A 2.0 g portion of 10% palladium on carbon was added, the mixture was refluxed overnight and then filtered. The filtrate was evaporated, 5 ml of saturated aqueous potassium bicarbonate was added to the residue and this was extracted several times with dichloromethane. The extracts were combined, dried, filtered and evaporated, giving a gum which solidified on standing, giving 1.02 g of N,N-dimethyl-2-piperazinemethanamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH:5]1[CH2:10][N:9](CC2C=CC=CC=2)[CH2:8][CH2:7][N:6]1CC1C=CC=CC=1)[CH3:3]>C(O)C.C1CCCCC1.C(O)(=O)C.[Pd]>[CH3:1][N:2]([CH3:3])[CH2:4][CH:5]1[CH2:10][NH:9][CH2:8][CH2:7][NH:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
ADDITION
Type
ADDITION
Details
5 ml of saturated aqueous potassium bicarbonate was added to the residue
EXTRACTION
Type
EXTRACTION
Details
this was extracted several times with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
giving a gum which

Outcomes

Product
Name
Type
product
Smiles
CN(CC1NCCNC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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